molecular formula C17H14O6 B12711452 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- CAS No. 288268-09-7

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo-

Cat. No.: B12711452
CAS No.: 288268-09-7
M. Wt: 314.29 g/mol
InChI Key: UZJVDVIQBHXQOV-UHFFFAOYSA-N
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Description

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products

The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

288268-09-7

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

3,5,8-trihydroxy-1,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid

InChI

InChI=1S/C17H14O6/c1-6-8-5-11(20)14(17(22)23)7(2)12(8)16(21)15-10(19)4-3-9(18)13(6)15/h3-6,18-20H,1-2H3,(H,22,23)

InChI Key

UZJVDVIQBHXQOV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C(=C2C(=O)C3=C(C=CC(=C13)O)O)C)C(=O)O)O

Origin of Product

United States

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